[4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone
Description
The compound [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone features a piperazine core substituted with a 2-fluorophenyl group and a methanone bridge connecting to a phenyl ring bearing a tetrazole moiety. The 2-fluorophenyl substituent contributes electron-withdrawing effects, influencing receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C18H17FN6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H17FN6O/c19-15-6-2-4-8-17(15)23-9-11-24(12-10-23)18(26)14-5-1-3-7-16(14)25-13-20-21-22-25/h1-8,13H,9-12H2 |
InChI Key |
IQQVESUWVUEETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and tetrazole rings contribute to its overall stability and reactivity. Molecular docking studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Structural Variations in Piperazine-Based Methanones
The following table summarizes key analogs and their structural differences:
Physicochemical and Spectral Comparisons
- NMR Data :
- Melting Points: Derivatives with polar groups (e.g., sulfonyl in ) exhibit higher melting points (>200°C) than nonpolar analogs .
Functional Group Impact on Bioactivity (Inferred)
- Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound improves metabolic stability compared to carboxylic acid bioisosteres, as seen in anticholinesterase agents () .
- Fluorophenyl vs.
- Sulfonyl Groups : ’s sulfonyl-azepane substituent increases hydrophilicity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s tetrazole .
Research Findings and Implications
- Antiproliferative Activity: Quinoline derivatives () show activity linked to their aromatic systems, suggesting the target compound’s tetrazole-phenyl group may similarly engage π-π stacking in biological targets .
- Kinase Inhibition : ’s indazole-vinylphenyl analog demonstrates kinase inhibition, implying the target compound’s tetrazole could mimic adenine interactions in ATP-binding pockets .
- Anticholinesterase Potential: Compounds with piperazine-methanone scaffolds () exhibit AChE inhibition, suggesting the target compound may share this activity .
Biological Activity
The compound [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. The structural components of this compound, namely the piperazine ring and the tetrazole moiety, are often associated with a variety of biological activities, including neuropharmacological effects and enzyme inhibition.
Structural Characteristics
The compound can be described by its molecular formula and features a complex arrangement of functional groups that contribute to its biological activity. The presence of the fluorinated phenyl group and the tetrazole ring enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. This section summarizes key findings related to the biological activity of [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone.
1. Antidepressant Activity
Compounds containing piperazine derivatives have been extensively studied for their antidepressant properties. For instance, similar piperazine-based compounds have shown efficacy in modulating serotonin receptors, which play a crucial role in mood regulation.
2. MAO Inhibition
Monoamine oxidase (MAO) inhibitors are critical in treating depression and anxiety disorders. Research has demonstrated that piperazine derivatives can act as potent inhibitors of MAO-A and MAO-B enzymes. For example, one study identified a related compound with an IC50 value of 0.013 µM for MAO-B inhibition, indicating strong potential for similar activity in [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone .
3. Antimicrobial Activity
The tetrazole moiety has been linked to antimicrobial properties. Compounds featuring this structure often exhibit activity against various bacterial strains, suggesting that [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone may also possess similar effects.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- A study on 4-(4-fluorobenzyl)piperazin-1-ylmethanone revealed significant inhibition of tyrosinase, an enzyme involved in melanin production, which could indicate potential for skin-related applications .
- Another investigation into piperazine derivatives highlighted their role as effective MAO inhibitors, with specific modifications enhancing their potency against MAO-B .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| [4-(2-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone | Piperazine and tetrazole moieties | Potential antidepressant, antimicrobial |
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Piperazine with trifluoromethyl group | Tyrosinase inhibitor (IC50 = 0.18 µM) |
| Piperazine derivatives (various substitutions) | Varying phenyl substitutions | MAO-A/B inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
